![molecular formula C17H14N6O2 B14678889 4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine CAS No. 27961-99-5](/img/structure/B14678889.png)
4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine typically involves a multi-step process. One common method includes the diazotization of 3-nitroaniline followed by coupling with 4-methyl-6-phenylpyrimidin-2-amine. The reaction conditions often require acidic environments, such as hydrochloric acid, and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carefully monitored. The use of automated systems ensures consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
- 5-Methyl-4-[(3-nitrophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 3-Methyl-4-[(4-nitrophenyl)diazenyl]-1-phenyl-1H-pyrazol-5-ol
Uniqueness
4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a pyrimidine ring with an azo group and nitro substituent makes it particularly versatile for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
27961-99-5 |
|---|---|
分子式 |
C17H14N6O2 |
分子量 |
334.33 g/mol |
IUPAC名 |
4-methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C17H14N6O2/c1-11-15(22-21-13-8-5-9-14(10-13)23(24)25)16(20-17(18)19-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,18,19,20) |
InChIキー |
SSOFYBZMAOIGOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N)C2=CC=CC=C2)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


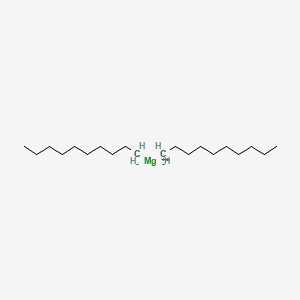
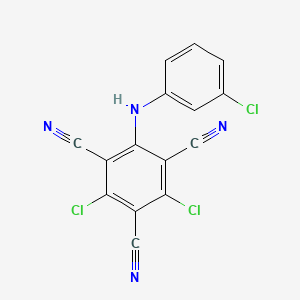
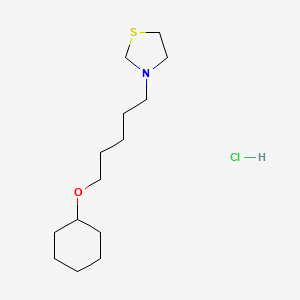


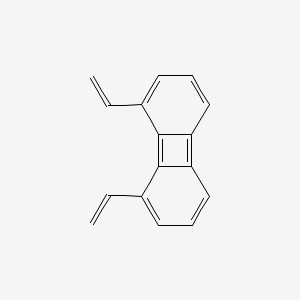

![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
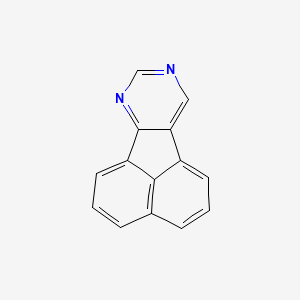
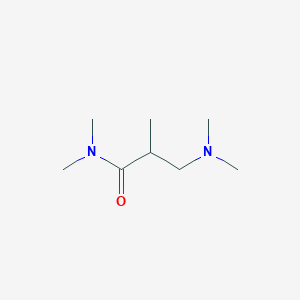
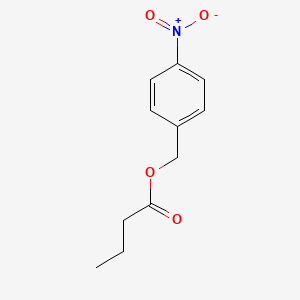

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)

